Cas no 1807297-28-4 (2-Cyano-5-fluoro-3-methylphenylacetic acid)

2-Cyano-5-fluoro-3-methylphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-5-fluoro-3-methylphenylacetic acid
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- インチ: 1S/C10H8FNO2/c1-6-2-8(11)3-7(4-10(13)14)9(6)5-12/h2-3H,4H2,1H3,(H,13,14)
- InChIKey: FDXCATSPXWMRMZ-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(C#N)=C(C=1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- トポロジー分子極性表面積: 61.1
- XLogP3: 1.6
2-Cyano-5-fluoro-3-methylphenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006777-1g |
2-Cyano-5-fluoro-3-methylphenylacetic acid |
1807297-28-4 | 97% | 1g |
$1534.70 | 2023-09-02 | |
Alichem | A010006777-250mg |
2-Cyano-5-fluoro-3-methylphenylacetic acid |
1807297-28-4 | 97% | 250mg |
$499.20 | 2023-09-02 | |
Alichem | A010006777-500mg |
2-Cyano-5-fluoro-3-methylphenylacetic acid |
1807297-28-4 | 97% | 500mg |
$798.70 | 2023-09-02 |
2-Cyano-5-fluoro-3-methylphenylacetic acid 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
2-Cyano-5-fluoro-3-methylphenylacetic acidに関する追加情報
2-Cyano-5-fluoro-3-methylphenylacetic Acid: A Comprehensive Overview
The compound with CAS No. 1807297-28-4, commonly referred to as 2-Cyano-5-fluoro-3-methylphenylacetic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenyl ring substituted with cyano, fluoro, and methyl groups, along with an acetic acid moiety. The cyano group at the 2-position, the fluoro group at the 5-position, and the methyl group at the 3-position on the phenyl ring contribute to its distinctive chemical properties and potential applications.
Recent studies have highlighted the importance of substituted phenylacetic acids in drug discovery and development. The presence of electron-withdrawing groups like cyano and fluoro enhances the molecule's ability to interact with biological targets, making it a promising candidate for various therapeutic applications. For instance, research has shown that 2-Cyano-5-fluoro-3-methylphenylacetic Acid exhibits potent anti-inflammatory and antioxidant activities, which could be leveraged in the treatment of chronic diseases such as arthritis and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of the cyano group is often achieved through a cyanation reaction, while the fluoro and methyl groups are introduced via electrophilic substitution. The acetic acid moiety is then appended through a nucleophilic acylation step. This sequence of reactions requires precise control over reaction conditions to ensure high yields and purity of the final product.
One of the most intriguing aspects of 2-Cyano-5-fluoro-3-methylphenylacetic Acid is its ability to modulate cellular signaling pathways. Recent research has demonstrated that this compound can inhibit key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could serve as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs.
In addition to its pharmacological potential, this compound has also been studied for its role in chemical biology. Researchers have explored its interactions with various biomolecules, including proteins and nucleic acids, to understand its binding affinity and selectivity. These studies have provided valuable insights into the design of more potent and selective compounds for therapeutic use.
The structural versatility of 2-Cyano-5-fluoro-3-methylphenylacetic Acid makes it an ideal candidate for further modification and optimization. By altering the substituents on the phenyl ring or modifying the acetic acid moiety, chemists can potentially enhance its bioavailability, stability, or target specificity. Such modifications could pave the way for the development of next-generation drugs targeting a wide range of diseases.
From a manufacturing standpoint, the production of this compound requires adherence to stringent quality control measures to ensure consistency and safety. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry is essential for confirming its identity and purity. Moreover, eco-friendly synthesis methods are being explored to minimize environmental impact during production.
In conclusion, 2-Cyano-5-fluoro-3-methylphenylacetic Acid represents a compelling example of how structural diversity can lead to innovative solutions in drug discovery. With its unique chemical properties and promising biological activities, this compound holds great potential for advancing medical science and improving human health.
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